N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE
Overview
Description
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a dimethylamino group attached to a benzyl group, which is further connected to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(dimethylamino)benzyl chloride, is reacted with sodium azide to form 4-(dimethylamino)benzyl azide.
Cyclization to Tetrazole: The benzyl azide is then subjected to cyclization under acidic conditions to form the tetrazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the dimethylamino group.
Scientific Research Applications
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological molecules in a similar manner. The dimethylamino group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzyl chloride
- 4-(dimethylamino)benzyl azide
- N,N-dimethyl-4-aminobenzaldehyde
Uniqueness
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[4-(DIMETHYLAMINO)BENZYL]AMINE is unique due to the presence of both the tetrazole ring and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The tetrazole ring provides stability and reactivity, while the dimethylamino group enhances solubility and interaction with biological targets.
Properties
IUPAC Name |
1-N-[[4-(dimethylamino)phenyl]methyl]tetrazole-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7/c1-16(2)9-5-3-8(4-6-9)7-12-17-10(11)13-14-15-17/h3-6,12H,7H2,1-2H3,(H2,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJSEHDIAOHBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNN2C(=NN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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